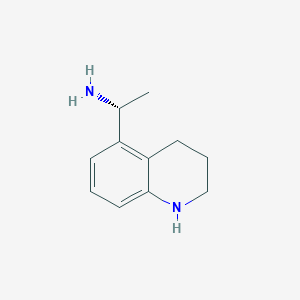
(R)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is a chiral amine compound that features a tetrahydroquinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction conditions often involve the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high enantiomeric purity.
化学反应分析
Types of Reactions
®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include imines, nitriles, more saturated amines, amides, and ureas, depending on the specific reaction and conditions employed.
科学研究应用
Chemistry
In chemistry, ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural features allow it to interact with various biological targets.
Medicine
In medicinal chemistry, ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or other diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the specific application.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the chiral amine group.
Quinoline: An aromatic compound that serves as a precursor in the synthesis of tetrahydroquinoline derivatives.
1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine: The racemic mixture of the compound.
Uniqueness
®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and chemical reactivity. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with chiral environments.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
(1R)-1-(1,2,3,4-tetrahydroquinolin-5-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2,4,6,8,13H,3,5,7,12H2,1H3/t8-/m1/s1 |
InChI 键 |
PMTXEJRJRXMDMN-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](C1=C2CCCNC2=CC=C1)N |
规范 SMILES |
CC(C1=C2CCCNC2=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















